
Structural Analysis of the Influenza NS2 (114-
121) Fragment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NS2 (114-121), Influenza

Cat. No.: B12409597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein

(NEP), is a small, multifunctional protein critical for the viral life cycle. While the N-terminal

domain of NS2 possesses a nuclear export signal, the C-terminal domain is crucial for the

export of viral ribonucleoproteins (vRNPs) from the host cell nucleus and plays a regulatory role

in viral genome replication. This technical guide provides an in-depth structural and functional

analysis of the C-terminal fragment of NS2, specifically focusing on residues 114-121. This

region is part of a larger, highly structured domain and contains the terminal isoleucine residue

(I121) that has been identified as a key player in the switch from viral transcription to

replication. Understanding the structural intricacies of this fragment is paramount for the

development of novel antiviral therapeutics targeting influenza virus replication and assembly.

Structural Overview of the NS2 C-Terminal Domain
The C-terminal domain of influenza A virus NS2 (residues 54-121) forms a highly structured,

protease-resistant domain.[1] Crystallographic studies of this domain (PDB ID: 1PD3) reveal

that it adopts an amphipathic helical hairpin structure.[2][3] This hairpin dimerizes to form a

four-helix bundle, which is the functional unit that interacts with the viral matrix protein 1 (M1), a

critical interaction for the nuclear export of vRNPs.[2][3] The 114-121 fragment is located at the

very end of the second helix in this hairpin structure.
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Recent cryo-electron microscopy (cryo-EM) studies have provided a near-atomic resolution

view of the full-length NS2 protein in complex with the viral RNA polymerase.[4][5][6] These

studies show that NS2 forms a domain-swapped dimer and that three of these dimers

assemble with three polymerase dimers to form a large, barrel-like hexameric structure.[4][5][6]

This complex is proposed to be the key regulator of the switch from transcription to replication.

Quantitative Structural Data of the NS2 (114-121)
Fragment
The following table summarizes key structural parameters of the 114-121 fragment derived

from the crystal structure of the NS2 C-terminal domain (PDB ID: 1PD3). These parameters

provide a quantitative description of the local conformation of this functionally important region.
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Residue Atom B-factor (Å²)

LEU 114 N 45.32

CA 45.87

C 46.12

O 46.54

CB 45.65

CG 45.21

CD1 44.59

CD2 45.18

PHE 115 N 46.34

CA 46.89

C 47.11

O 47.45

CB 46.72

CG 46.98

CD1 47.12

CE1 47.34

CZ 47.41

CE2 47.31

CD2 47.09

GLN 116 N 47.28

CA 47.56

C 47.79

O 48.01
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CB 47.41

CG 47.63

CD 47.88

OE1 48.12

NE2 47.81

LEU 117 N 47.95

CA 48.12

C 48.33

O 48.54

CB 47.98

CG 48.21

CD1 48.45

CD2 48.18

ILE 118 N 48.49

CA 48.67

C 48.89

O 49.11

CB 48.52

CG1 48.75

CG2 48.48

CD1 48.98

ASN 119 N 49.05

CA 49.23

C 49.45
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O 49.67

CB 49.08

CG 49.31

OD1 49.54

ND2 49.27

PHE 120 N 49.61

CA 49.79

C 50.01

O 50.23

CB 49.64

CG 49.87

CD1 50.11

CE1 50.34

CZ 50.41

CE2 50.31

CD2 50.08

ILE 121 N 50.17

CA 50.35

C 50.57

O 50.79

CB 50.21

CG1 50.44

CG2 50.18

CD1 50.67
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Experimental Protocols
Detailed methodologies for the key experiments cited in the structural and functional analysis of

the NS2 (114-121) fragment are provided below.

X-ray Crystallography of the NS2 C-Terminal Domain
This protocol is based on the methods used to determine the crystal structure of the influenza A

virus NS2 C-terminal domain (PDB ID: 1PD3).[2]

1. Protein Expression and Purification:

The cDNA encoding the C-terminal domain of NS2 (residues 54-116) is cloned into an

expression vector (e.g., pET series) with a hexahistidine (His6) tag.

The construct is transformed into E. coli BL21(DE3) cells.

Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for

3-4 hours at 30°C.

Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH

8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

The cell suspension is lysed by sonication and the lysate is cleared by centrifugation.

The supernatant containing the His6-tagged NS2 fragment is loaded onto a Ni-NTA affinity

column (Qiagen).

The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM

imidazole).

The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM

imidazole).

The eluted protein is further purified by size-exclusion chromatography on a Superdex 75

column (GE Healthcare) equilibrated with 20 mM Tris-HCl pH 8.0, 150 mM NaCl.
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2. Crystallization:

The purified NS2 C-terminal fragment is concentrated to 10-15 mg/mL.

The concentrated protein is digested with subtilisin to obtain the core fragment (residues 59-

116).

Crystallization is performed using the hanging-drop vapor-diffusion method at 20°C.

The protein solution is mixed in a 1:1 ratio with the reservoir solution containing 0.1 M Tris-

HCl pH 8.5, 2.0 M ammonium sulfate, and 2% (v/v) polyethylene glycol 400.

Crystals typically appear within one week.

3. Data Collection and Structure Determination:

Crystals are cryo-protected using the reservoir solution supplemented with 25% (v/v) glycerol

before being flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

The data are processed and scaled using software such as HKL2000.

The structure is solved by molecular replacement using a homologous structure or by

experimental phasing methods.

The model is built and refined using software such as Coot and REFMAC5.

GST Pull-Down Assay for NS2-M1 Interaction
This protocol describes a method to investigate the in vitro interaction between the NS2 C-

terminal domain and the M1 protein.[1][7][8]

1. Protein Expression:

The cDNA for the NS2 C-terminal domain is cloned into a pGEX vector to create a

glutathione S-transferase (GST) fusion protein (GST-NS2).

The cDNA for the M1 protein is cloned into a pET vector with a His6 tag (His-M1).
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Both constructs are expressed in E. coli BL21(DE3) as described above.

2. Preparation of Cell Lysates:

Bacterial pellets are resuspended in lysis buffer (e.g., PBS with 1% Triton X-100 and

protease inhibitors) and lysed by sonication.

Lysates are clarified by centrifugation.

3. GST Pull-Down:

The GST-NS2 lysate is incubated with glutathione-Sepharose 4B beads for 1-2 hours at 4°C

to immobilize the bait protein.

The beads are washed three times with wash buffer (e.g., PBS with 0.5% Triton X-100) to

remove unbound proteins.

The clarified His-M1 lysate (prey protein) is added to the beads and incubated for 2-3 hours

at 4°C with gentle rotation.

The beads are washed five times with wash buffer to remove non-specifically bound

proteins.

The bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.

4. Analysis:

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using

anti-His and anti-GST antibodies to detect the prey and bait proteins, respectively.

NanoBiT Assay for Protein Dimerization
This protocol outlines the use of the NanoBiT system (Promega) to study the dimerization of

the influenza polymerase, which can be influenced by NS2.[9][10][11][12][13]

1. Plasmid Construction:
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The cDNAs for the influenza polymerase subunits (e.g., PA, PB1, PB2) are cloned into

NanoBiT vectors to create fusions with the Large BiT (LgBiT) and Small BiT (SmBiT)

subunits. For example, PA-LgBiT and PB1-SmBiT.

A separate plasmid for the expression of NS2 is also prepared.

2. Cell Culture and Transfection:

Human embryonic kidney (HEK293T) cells are seeded in a 96-well plate.

The next day, cells are co-transfected with the LgBiT and SmBiT fusion constructs, along

with the NS2 expression plasmid or an empty vector control, using a suitable transfection

reagent.

3. Luminescence Measurement:

24-48 hours post-transfection, the Nano-Glo® Live Cell Reagent is added to the wells

according to the manufacturer's instructions.

The plate is incubated for a short period at room temperature to allow for substrate

equilibration.

Luminescence is measured using a plate reader.

4. Data Analysis:

The luminescence signal is a direct measure of the interaction between the LgBiT and

SmBiT fusion proteins, and thus the dimerization of the polymerase subunits.

The effect of NS2 on dimerization is determined by comparing the luminescence signals from

cells co-transfected with NS2 versus the empty vector control.

Visualizations of Pathways and Workflows
vRNP Nuclear Export Pathway
The following diagram illustrates the key steps in the nuclear export of influenza virus

ribonucleoproteins (vRNPs), highlighting the central role of the NS2 protein.
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Caption: The vRNP nuclear export pathway mediated by NS2.

Experimental Workflow for Structural Analysis
This diagram outlines the general workflow for the structural analysis of a protein fragment like

NS2 (114-121).
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Experimental Workflow for Structural and Functional Analysis
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Caption: A generalized workflow for protein structural and functional analysis.

Logical Relationship of NS2 in Polymerase Dimerization
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This diagram illustrates the proposed mechanism by which NS2 influences the dimerization of

the influenza virus polymerase, promoting the replicase conformation.

Role of NS2 in Influenza Polymerase Dimerization and Replication

NS2 (I121)
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Caption: NS2 promotes polymerase dimerization, enhancing viral replication.

Conclusion
The structural and functional analysis of the influenza NS2 (114-121) fragment reveals its

critical role as part of the C-terminal domain in mediating essential viral processes. The

detailed structural information from X-ray crystallography and cryo-EM, combined with

functional data from protein-protein interaction assays, provides a comprehensive

understanding of how this small region contributes to vRNP export and the regulation of viral

replication. This knowledge is invaluable for the rational design of novel antiviral drugs that can

disrupt these vital functions of the influenza virus. The experimental protocols and

visualizations provided in this guide serve as a resource for researchers dedicated to

advancing our understanding of influenza virus biology and developing next-generation

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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